5-(Quinolin-8-yl)furan-2-carboxylic acid
Overview
Description
5-(Quinolin-8-yl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Quinolin-8-yl)furan-2-carboxylic acid is 1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) .Physical And Chemical Properties Analysis
5-(Quinolin-8-yl)furan-2-carboxylic acid is a powder at room temperature .Scientific Research Applications
Synthesis and Properties
- 5-(Quinolin-8-yl)furan-2-carboxylic acid has been used in various synthetic processes. For example, a study by (Lisovenko, Dryahlov, & Dmitriev, 2016) described a three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, leading to the formation of carboxylic and pyran-3-carboxylic acids.
Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of 5-(Quinolin-8-yl)furan-2-carboxylic acid have been explored for their therapeutic potential. For instance, (Rajpurohit et al., 2019) synthesized furan C-2 quinoline coupled diamides and found they exhibited in vitro antitubercular activity.
Antioxidant and Antimicrobial Activities
- Research by (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017) demonstrated that novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates possess potent antioxidant and antimicrobial properties.
Enzyme-Catalyzed Reactions
- The compound's derivatives have been utilized in enzyme-catalyzed reactions. (Jia, Zong, Zheng, & Li, 2019) reported a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, indicating its potential in biocatalysis.
Chemical and Biological Activities
- Further studies have explored a wide range of chemical and biological activities associated with 5-(Quinolin-8-yl)furan-2-carboxylic acid derivatives. For example, (Khokra et al., 2015) synthesized quinoline-based furanones and nitrogen analogues, assessing their antimicrobial and anti-inflammatory potential.
Bioorganic and Medicinal Chemistry
- The compound has been a focus in bioorganic and medicinal chemistry research. (Chen, Zhao, Lu, Tzeng, & Wang, 2006) synthesized 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives and evaluated them for anti-inflammatory properties, demonstrating significant potential in drug discovery.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
5-quinolin-8-ylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHVRHGCUMUTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Quinolin-8-yl)furan-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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